(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227937
InChI: InChI=1S/C18H28N4O2/c1-20-9-11-21(12-10-20)15-5-7-22(8-6-15)18(23)14-3-4-16(19)17(13-14)24-2/h3-4,13,15H,5-12,19H2,1-2H3
SMILES:
Molecular Formula: C18H28N4O2
Molecular Weight: 332.4 g/mol

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

CAS No.:

Cat. No.: VC16227937

Molecular Formula: C18H28N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone -

Specification

Molecular Formula C18H28N4O2
Molecular Weight 332.4 g/mol
IUPAC Name (4-amino-3-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H28N4O2/c1-20-9-11-21(12-10-20)15-5-7-22(8-6-15)18(23)14-3-4-16(19)17(13-14)24-2/h3-4,13,15H,5-12,19H2,1-2H3
Standard InChI Key FQIPRWUQUGZEON-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)N)OC

Introduction

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an aromatic amine and a piperidine derivative, making it a potential candidate for various biological activities.

Synthesis of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

The synthesis of this compound typically involves the reaction of 4-amino-3-methoxybenzoyl chloride with a piperidine derivative, such as 4-methylpiperazine. This reaction is commonly conducted in organic solvents like dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize the hydrochloric acid produced during the process.

Potential Biological Activities

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors. These interactions could modulate the activity of these targets, leading to diverse biological effects. While specific pathways and molecular targets are still under investigation, the compound shows promise for therapeutic applications in several medical conditions.

Comparison with Similar Compounds

Compound NameStructureNotable Activity
4-Amino-N,N-dimethylbenzamideSimilar amine structureAntidepressant properties
3-Methoxy-N-(4-piperidinyl)benzamideContains methoxy and piperidineAntitumor activity
4-(Pyridin-2-yl)piperidinePiperidine derivativeAntimicrobial activity
(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanoneAromatic amine and piperidine derivativePotential therapeutic applications

Research and Development

Further studies are necessary to fully understand the compound's solubility, stability under different pH conditions, and reactivity profiles. These characteristics are crucial for practical applications in research and industry. Techniques such as NMR spectroscopy and elemental analysis can provide valuable insights into its chemical properties and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator